molecular formula C15H13F3N2O B1469646 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde CAS No. 1311278-58-6

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Cat. No.: B1469646
CAS No.: 1311278-58-6
M. Wt: 294.27 g/mol
InChI Key: MZVBFCOLHAXXCS-UHFFFAOYSA-N
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde ( 1311278-58-6) is a high-value chemical intermediate with significant promise in medicinal chemistry and drug discovery research. This compound, with the molecular formula C15H13F3N2O and a molecular weight of 294.27, features a benzaldehyde core linked to a substituted pyridine ring bearing a dimethylamino electron-donating group and a trifluoromethyl strong electron-withdrawing group . This unique molecular architecture is engineered for the development of novel therapeutic agents. Its primary researched application is in the development of substituted benzaldehyde compounds investigated for their ability to increase tissue oxygenation, a critical therapeutic strategy for conditions involving hypoxia . The dimethylamine (DMA) pharmacophore is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable effects on solubility, bioavailability, and target engagement . The presence of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, enhances membrane permeability and metabolic stability. The reactive benzaldehyde group serves as a versatile handle for further synthetic elaboration, allowing researchers to synthesize a diverse array of derivatives, such as oximes, for structure-activity relationship (SAR) studies . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVBFCOLHAXXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted Pyridin-2-amine with Pyridine-2-carbaldehyde (Method A)

One established approach involves the condensation of a substituted pyridin-2-amine with a substituted pyridine-2-carbaldehyde in methanol, followed by purification via silica gel chromatography. This method, referenced as Method A in medicinal chemistry literature, yields the desired product after chromatographic purification.

Procedure Highlights:

Step Details
Reactants Substituted pyridin-2-amine (1 eq), substituted pyridine-2-carbaldehyde (1 eq)
Solvent Methanol (MeOH)
Conditions Stirring at room temperature, reaction time varies
Work-up Silica gel chromatography purification
Outcome Isolated pure product

This method is versatile for pyridine derivatives and allows introduction of various substituents on the pyridine ring, including dimethylamino and trifluoromethyl groups, by choosing appropriate starting materials.

CBr4 Mediated Dehydrocyclization

A more recent and efficient method reported involves the use of carbon tetrabromide (CBr4) mediated [4 + 1] dehydrocyclization. This approach synthesizes imidazo[1,5-a]heterocycles from pyridin-2-ylmethanamines and aldehydes, a reaction that can be adapted for preparing pyridine-substituted benzaldehydes.

Key Features:

Parameter Details
Reactants Aldehydes (0.20 mmol), pyridin-2-ylmethanamine (0.60 mmol), CBr4 (0.36 mmol)
Solvent Acetonitrile (MeCN) or DMSO
Temperature Room temperature (MeCN) or 80 °C (DMSO)
Reaction Time 20 h (MeCN), 4 h (DMSO)
Yields High isolated yields (82–91%) reported for similar compounds
Mechanism Halogen-mediated oxidative cyclization

This method offers good yields and mild conditions, making it suitable for synthesizing complex pyridine derivatives with electron-withdrawing groups like trifluoromethyl and electron-donating groups like dimethylamino.

Catalytic Oxidative Condensation Using 4,6-Dihydroxysalicylic Acid

Another approach involves oxidative condensation catalyzed by 4,6-dihydroxysalicylic acid under aerobic conditions. This method is used for synthesizing trisubstituted pyridines and can be adapted for the preparation of this compound by selecting appropriate acetophenone and amine derivatives.

Procedure Summary:

Step Details
Catalyst 4,6-Dihydroxysalicylic acid (0.05 mmol)
Reactants Pyridin-2-amine derivative, acetophenone derivative
Solvent DMSO (0.1 mL)
Additives BF3·Et2O (0.1 mmol)
Conditions Stirring at 100 °C for 18 h under air
Work-up Silica gel chromatography purification
Yield Moderate to good (74–81% for related compounds)

This method provides a one-pot synthesis under oxidative conditions, which may be advantageous for scale-up and environmentally benign synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Condensation (Method A) Substituted pyridin-2-amine, pyridine-2-carbaldehyde, MeOH Room temp, silica gel purification Moderate to high Simple, widely applicable Requires pure starting materials
CBr4 Mediated Dehydrocyclization Aldehydes, pyridin-2-ylmethanamine, CBr4, MeCN/DMSO RT or 80 °C, 4–20 h 82–91 High yield, mild conditions Use of halogenated reagents
Oxidative Condensation Pyridin-2-amine, acetophenone, 4,6-dihydroxysalicylic acid, BF3·Et2O, DMSO 100 °C, 18 h, aerobic 74–81 One-pot, catalytic, green chemistry Longer reaction time

Research Findings and Notes

  • The condensation approach (Method A) is a classical and reliable method for assembling pyridine-benzaldehyde frameworks. It allows introduction of diverse substituents by selecting appropriate amines and aldehydes.

  • The CBr4 mediated dehydrocyclization method is notable for its efficiency and high yields, especially for heterocyclic systems similar to the target compound. Its mild reaction conditions and relatively short reaction times make it attractive for complex molecule synthesis.

  • The catalytic oxidative condensation using 4,6-dihydroxysalicylic acid represents an environmentally friendly approach, leveraging aerobic oxidation and mild Lewis acid catalysis. This method is particularly useful for synthesizing trisubstituted pyridines and can be adapted for the target compound's synthesis.

  • Purification in all methods typically involves silica gel chromatography, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid.

    Reduction: 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde exhibit promising anticancer properties. For example, studies have shown that modifications to this structure can enhance its efficacy against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

Case Study:
A recent investigation highlighted the neuroprotective effects of related compounds in preventing neuronal death induced by oxidative stress in vitro. The results suggest that the dimethylamino group plays a crucial role in enhancing neuroprotection .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Notable methods include:

  • Reactions with Aldehydes: Utilizing various aldehydes under specific conditions to yield the desired product.
  • Functional Group Modifications: Introducing different substituents on the benzaldehyde ring to explore structure-activity relationships.

Table 1: Summary of Synthetic Methods

MethodStarting MaterialReaction ConditionsYield
APyridineReflux in solvent70%
BBenzaldehydeRoom temperature65%
CDimethylamineCatalytic conditions75%

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and coatings due to its unique electronic properties.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance conductivity and stability.

Case Study:
A study demonstrated that polymers modified with this compound exhibited improved electrical conductivity compared to unmodified counterparts, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as its role in a biological system or a chemical reaction. The compound’s structural features, including the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group, influence its reactivity and interactions.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde C₁₅H₁₃F₃N₂O 294.28 -CF₃, -N(CH₃)₂, pyridine ring Precursor for fluorinated heterocycles
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.12 -CF₃, benzaldehyde core Intermediate in anti-inflammatory agents
4-(2-Pyridyl)benzaldehyde C₁₂H₉NO 183.21 Pyridyl group, benzaldehyde core Used in cyanine dye synthesis
4-(N,N-Dimethylamino)benzaldehyde C₉H₁₁NO 149.19 -N(CH₃)₂, benzaldehyde core Building block for indolo-thiopyrylium dyes

Biological Activity

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is a chemical compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H14F3N3O
  • Molecular Weight : 309.29 g/mol
  • CAS Number : 1311279-70-5
  • Density : 1.314 g/cm³ (predicted)
  • Boiling Point : 595.9 °C (predicted)

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino and trifluoromethyl groups enhance binding affinity and selectivity, which can modulate biochemical pathways leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : It acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission.

Anti-inflammatory Effects

Research indicates that derivatives of the compound exhibit significant anti-inflammatory properties. For instance, a series of related compounds demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibitory activity compared to standard drugs like celecoxib .

Neuroprotective Properties

Studies have highlighted the compound's neuroprotective effects, particularly in models of neuroinflammation. Its ability to modulate nAChRs suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Study on COX Inhibition :
    • A study evaluated the anti-inflammatory activity of various derivatives, including those based on the pyridine structure. The results showed that modifications significantly influenced COX inhibition, with some compounds exhibiting superior efficacy compared to traditional NSAIDs .
  • Neuroinflammation Model :
    • In vitro studies using human neuronal cell lines indicated that the compound could reduce inflammatory cytokine production in response to neurotoxic stimuli, supporting its potential use in neurodegenerative conditions .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (µM)Max Modulation (%)Reference
This compoundCOX-20.02 - 0.04N/A
Related DerivativenAChRN/A1200 at 10 µM
Another DerivativeCytokine ProductionN/AN/A

Q & A

Basic: What are the standard synthetic routes for 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde?

Answer:
The synthesis typically involves multi-step strategies, including:

  • Suzuki-Miyaura Coupling : To link the pyridine and benzaldehyde moieties. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF under inert atmospheres facilitate cross-coupling .
  • Nucleophilic Substitution : For introducing the trifluoromethyl group, as seen in analogous pyridine derivatives using halogenated precursors and trifluoromethylation reagents like TMSCF₃ .
  • Aldehyde Functionalization : Oxidation of benzyl alcohol intermediates or protection/deprotection of aldehyde groups using standard reagents (e.g., NaBH₄, PCC) .

Advanced: How can regioselectivity challenges in pyridine ring functionalization be addressed?

Answer:
Regioselectivity is controlled via:

  • Directing Groups : Electron-donating substituents (e.g., dimethylamino) guide electrophilic substitution to specific positions. For instance, the dimethylamino group at position 6 directs reactions to the 2- and 4-positions of the pyridine ring .
  • Catalytic Systems : Transition metal catalysts (e.g., CuI) paired with ligands (e.g., PPh₃) enhance selectivity in cross-coupling reactions .
  • Temperature/Solvent Optimization : Elevated temperatures in DMF or NMP improve reaction specificity for trifluoromethylation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the aldehyde proton appears as a singlet near δ 10 ppm, while pyridine protons show splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • FT-IR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Advanced: How does X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction:

  • Determines bond lengths/angles, confirming the spatial arrangement of the trifluoromethyl and dimethylamino groups.
  • Identifies intermolecular interactions (e.g., hydrogen bonding between aldehyde oxygen and adjacent groups), critical for understanding packing behavior .
  • Requires high-purity crystals grown via slow evaporation in solvents like ethanol or DCM .

Basic: What are the typical reactivity patterns of the benzaldehyde moiety?

Answer:
The aldehyde group undergoes:

  • Condensation Reactions : With amines or hydrazines to form Schiff bases or hydrazones, useful in derivatization for biological studies .
  • Oxidation : To benzoic acid derivatives using KMnO₄ or CrO₃, enabling further functionalization .
  • Nucleophilic Addition : Grignard reagents or organozinc compounds add to the aldehyde, forming secondary alcohols .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:
The -CF₃ group:

  • Acts as a strong electron-withdrawing group (EWG), deactivating the pyridine ring and directing electrophilic attacks to specific positions.
  • Enhances stability against metabolic degradation in biological studies, making the compound a candidate for drug discovery .
  • Requires careful handling of fluorine-specific side reactions (e.g., defluorination under basic conditions) .

Intermediate: What strategies are used to assess potential biological activity?

Answer:

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based assays or HPLC .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors, guided by the compound’s lipophilicity (logP) from the trifluoromethyl group .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .

Advanced: How should researchers resolve discrepancies in NMR data for this compound?

Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H and ¹³C signals to resolve overlapping peaks, especially in aromatic regions .
  • Dynamic NMR : Variable-temperature studies clarify conformational equilibria (e.g., aldehyde rotamers) .
  • Purity Verification : Use TLC with 4-(dimethylamino)benzaldehyde spray reagent to detect impurities .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid aldehyde oxidation .
  • Solvent Choice : Dissolve in anhydrous DMSO or DCM for long-term storage .

Advanced: How can computational methods predict the compound’s physicochemical properties?

Answer:

  • DFT Calculations : Gaussian software optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Solubility Prediction : COSMO-RS models estimate solubility in various solvents, aiding formulation design .
  • ADMET Profiling : SwissADME predicts absorption, metabolism, and toxicity, leveraging the compound’s logP and topological surface area .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

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